![molecular formula C7H11N3 B1439262 4-Ethyl-5-methylpyrimidin-2-amine CAS No. 35733-54-1](/img/structure/B1439262.png)
4-Ethyl-5-methylpyrimidin-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-methylpyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound has an ethyl group (C2H5) attached to the 4th position and a methyl group (CH3) attached to the 5th position of the pyrimidine ring. The 2nd position of the ring is substituted with an amine group (NH2).Scientific Research Applications
Synthesis and Pharmacological Evaluation
One area of research focuses on the synthesis and evaluation of compounds for pharmacological purposes, such as the development of novel agonists for receptors. For example, aminopyrimidine derivatives have been explored for their potential as 5-HT1A agonists, demonstrating moderate potency and metabolic stability. These compounds are significant in the study of neurotransmitter modulation, which can have implications for treating neurological disorders (Dounay et al., 2009).
Chemical Synthesis and Transformation
Research also delves into chemical synthesis techniques, such as the creation of thiazolo[4,5-d]pyrimidine derivatives from aminopyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic chemistry and the synthesis of potentially bioactive molecules (Bakavoli et al., 2006).
Material Science Applications
Furthermore, the field of material science benefits from the study of pyrimidine derivatives. The investigation of regioselectivity in reactions involving pyrimidine compounds provides insights into the formation of materials with specific chemical structures and properties, which can have applications in developing new materials and chemical sensors (Doulah et al., 2014).
Antimicrobial and Biological Activity
Another critical area of research is the evaluation of antimicrobial and biological activities of pyrimidine derivatives. Studies have synthesized and tested various compounds for their antibacterial and antifungal properties, contributing to the search for new antimicrobial agents. For instance, substituted benzamide derivatives of 4-ethyl-6-methylpyrimidin-2-yl have shown significant antibacterial and antifungal activity, indicating their potential as leads in developing new drugs (Vijaya Laxmi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Additionally, pyrimidine derivatives have been studied for their enzyme inhibitory activities, with implications for treating diseases. For example, the synthesis of dipyrimido[4,5-b:5,4-e][1,4]thiazine derivatives and their evaluation as inhibitors of soybean 15-lipoxygenase suggest their potential therapeutic applications in treating inflammation-related conditions (Karimian et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
4-Ethyl-5-methylpyrimidin-2-amine, also known as 4-ethyl-5-methyl-2-pyrimidinamine, is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . They act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are the primary targets of 4-Ethyl-5-methylpyrimidin-2-amine.
Biochemical Pathways
The biochemical pathways affected by 4-Ethyl-5-methylpyrimidin-2-amine are those involved in energy production in the target organisms. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source.
Pharmacokinetics
The compound’s solubility in strong polar organic solvents suggests it may be well-absorbed in the body
Action Environment
The action of 4-Ethyl-5-methylpyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its absorption and bioavailability . Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability.
properties
IUPAC Name |
4-ethyl-5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFMZZMUUZSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299467 | |
Record name | 4-Ethyl-5-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methylpyrimidin-2-amine | |
CAS RN |
35733-54-1 | |
Record name | 4-Ethyl-5-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35733-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-5-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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